3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
CAS No.: 1203499-49-3
Cat. No.: VC2981593
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203499-49-3 |
|---|---|
| Molecular Formula | C9H8ClNO |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol |
| Standard InChI | InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 |
| Standard InChI Key | QBEMVFQKOZYKQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)Cl)C#CCO |
| Canonical SMILES | CC1=CC(=C(N=C1)Cl)C#CCO |
Introduction
Chemical Identity and Structural Properties
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a halogenated heterocyclic compound characterized by a pyridine ring substituted with chlorine and methyl groups, connected to a propynol chain. This structural arrangement confers specific reactivity patterns that are valuable in organic synthesis and medicinal chemistry applications.
Basic Identification Parameters
The compound is uniquely identified by several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1203499-49-3 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol |
| InChI | InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 |
| InChIKey | QBEMVFQKOZYKQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)Cl)C#CCO |
The compound's structure incorporates several key functional groups: a pyridine ring with chlorine substitution at position 2 and methyl substitution at position 5, along with a propynol chain attached at position 3. This arrangement creates a molecule with multiple reactive sites and potential for further functionalization .
Structural Features and Characteristics
The molecular structure of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol features:
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A pyridine core with nitrogen at position 1
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Chlorine substitution at position 2 of the pyridine ring
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A methyl group at position 5 of the pyridine ring
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A prop-2-yn-1-ol chain (acetylenic alcohol) at position 3 of the pyridine ring
This architecture results in a relatively planar structure with the pyridine ring maintaining aromaticity, while the propynol chain extends from the ring in a largely linear fashion due to the sp hybridization of the alkyne carbons. The presence of both the chlorine atom and the propynol group significantly influences the compound's reactivity profile, enabling its participation in various chemical transformations.
Physical and Chemical Properties
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibits a specific set of physical and chemical properties that define its behavior in different environments and reactions.
Chemical Reactivity
The chemical reactivity of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is primarily dictated by its multiple functional groups:
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The terminal alcohol group (-OH) can participate in various substitution and esterification reactions
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The alkyne triple bond can undergo addition reactions, cycloadditions, and metal-catalyzed coupling reactions
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The chlorinated pyridine ring provides opportunities for nucleophilic aromatic substitution reactions
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The methyl group at position 5 can serve as a handle for further functionalization through radical or benzylic-type chemistry
These reactive sites make the compound valuable in constructing more complex molecular architectures, particularly in pharmaceutical research and development settings.
Synthesis and Preparation Methods
The synthesis of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol typically involves palladium-catalyzed cross-coupling reactions between a halogenated pyridine precursor and a protected propynol derivative.
Synthetic Routes
A common synthetic approach involves Sonogashira coupling between 3-bromo-2-chloro-5-methylpyridine and propargyl alcohol or a protected derivative. The general reaction scheme commonly employed is similar to methods used for other acetylenic pyridine derivatives .
The synthetic pathway typically includes:
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Cross-coupling reaction using a palladium catalyst such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂
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Copper co-catalyst (CuI) to facilitate the transmetallation step
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Amine base such as triethylamine or diisopropylamine
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Mild heating conditions (50-80°C) in an appropriate solvent (THF, DMF)
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Deprotection step if a protected propargyl alcohol is used
This methodology builds on established cross-coupling chemistry for introducing alkyne functionalities onto heterocyclic scaffolds, as seen in related pyridine chemistry literature .
Production Considerations
The preparation of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol requires attention to several factors that influence reaction success and product quality:
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Moisture-sensitive conditions are typically required due to the palladium catalysts employed
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Oxygen-free reaction environments are necessary to prevent alkyne homocoupling side reactions
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Purification often involves column chromatography to remove catalyst residues and reaction byproducts
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Scale-up considerations include heat management during the exothermic coupling reaction
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Special handling precautions due to the hazardous nature of some reagents involved
These considerations align with standard practices for palladium-catalyzed cross-coupling chemistry in the preparation of functionalized heterocycles.
Applications and Utility
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol serves as a versatile building block in various synthetic pathways, particularly in the development of biologically active compounds.
Role in Chemical Synthesis
The compound functions primarily as an intermediate in multi-step synthesis routes, offering several advantages:
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The terminal hydroxyl group provides a handle for further functionalization
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The alkyne moiety can participate in cycloaddition reactions to build heterocyclic rings
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The chlorinated pyridine core allows for subsequent substitution chemistry
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The combined functional groups enable divergent synthesis strategies from a common intermediate
These properties make the compound valuable in constructing complex molecular architectures with specific spatial arrangements of functional groups.
| Parameter | Classification/Information |
|---|---|
| GHS Symbols | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Hazard Codes | Xn (Harmful) |
| Risk Statements | 22 (Harmful if swallowed), 41 (Risk of serious damage to eyes) |
| Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 39 (Wear eye/face protection) |
| WGK Germany | 3 (Severe hazard to waters) |
| Hazard Class | IRRITANT |
These classifications highlight the need for proper handling procedures, particularly with respect to eye protection and prevention of ingestion .
Structural Relationships and Analogues
Understanding the relationship between 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol and similar compounds provides context for its chemical behavior and applications.
Structural Analogues
Several structural analogues of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exist, with variations in the substitution pattern or heterocyclic core. Notable examples include:
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Compounds with different halogen substitutions at position 2 of the pyridine ring
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Analogues with varied alkyl substitutions at position 5
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Related structures with the propynol chain at different positions on the pyridine ring
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Derivatives where the pyridine core is replaced by other nitrogen-containing heterocycles
These structural relationships highlight the versatility of halopyridine-propynol scaffolds in constructing diverse chemical libraries .
Structure-Activity Relationships
In research contexts where 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol and its derivatives have been explored, certain structure-activity relationships have emerged:
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The position of the chlorine substituent often influences binding affinity to biological targets
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The acetylenic linker provides a rigid connection that can influence molecular geometry and target interaction
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Modifications to the terminal hydroxyl group can tune pharmacokinetic properties
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The 5-methyl group serves as a position for further elaboration to enhance activity or selectivity
These observations align with broader trends in medicinal chemistry research involving heterocyclic compounds with acetylenic substituents .
Analytical and Characterization Methods
Proper identification and characterization of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol are essential for ensuring compound identity and purity.
Spectroscopic Analysis
Several spectroscopic methods are valuable for characterizing 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyridine ring protons, methyl group, and propynol CH₂ protons
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¹³C NMR would distinguish the alkyne carbons, pyridine ring carbons, and the carbon bearing the hydroxyl group
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the O-H stretch (~3300-3400 cm⁻¹)
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C≡C stretch (~2100-2200 cm⁻¹)
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Pyridine ring vibrations (~1400-1600 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 181.62
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Characteristic fragmentation patterns including loss of the hydroxyl group and cleavage of the propynol chain
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These analytical approaches provide complementary information to confirm the structure and purity of the compound .
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